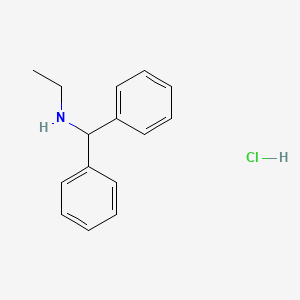

(Diphenylmethyl)(ethyl)amine hydrochloride

Description

BenchChem offers high-quality (Diphenylmethyl)(ethyl)amine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (Diphenylmethyl)(ethyl)amine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzhydrylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15-16H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJPFNSKBNHAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

(Diphenylmethyl)(ethyl)amine hydrochloride CAS 53693-51-9

An In-Depth Technical Guide to Benzhydryl Ethyl Amine Hydrochloride: Physicochemical Properties, Synthesis, and Analysis

Prepared for: Researchers, Scientists, and Drug Development Professionals

Abstract

Benzhydryl ethyl amine, formally known as N-ethyl-1,1-diphenylmethanamine, is a significant chemical entity within the broader class of benzhydryl amines, which are recognized for their utility as precursors and intermediates in the synthesis of various biologically active compounds. This technical guide provides a comprehensive overview of its hydrochloride salt, focusing on the precise determination of its molecular weight, its fundamental physicochemical properties, a detailed, rationalized protocol for its synthesis via reductive amination, and a multi-faceted strategy for its analytical characterization. This document is intended to serve as a foundational resource for researchers engaged in the synthesis, development, and analysis of novel pharmaceuticals and fine chemicals derived from the benzhydryl amine scaffold.

Chemical Identity and Physicochemical Properties

A precise understanding of a compound's identity and properties is the cornerstone of all subsequent research and development. This section delineates the core characteristics of benzhydryl ethyl amine hydrochloride.

Nomenclature and Structure

-

Systematic (IUPAC) Name: N-ethyl-1,1-diphenylmethanamine hydrochloride

-

Common Names: Benzhydryl ethyl amine HCl, (Diphenylmethyl)(ethyl)amine hydrochloride

-

CAS Number: 53693-51-9

-

Chemical Structure (Free Base):

Caption: The chemical structure of the free base, N-ethyl-1,1-diphenylmethanamine.

Caption: The chemical structure of the free base, N-ethyl-1,1-diphenylmethanamine.

Molecular Formula and Weight

The molecular weight is a critical parameter for all stoichiometric calculations in synthesis and for definitive identification via mass spectrometry. It is derived from the molecular formula, which is established by the constituent atoms.

-

Free Base Formula: C₁₅H₁₇N

-

Hydrochloride Salt Formula: C₁₅H₁₈ClN

The molecular weight is calculated as follows:

-

Mass of Carbon (C): 15 × 12.011 u = 180.165 u

-

Mass of Hydrogen (H): 18 × 1.008 u = 18.144 u

-

Mass of Chlorine (Cl): 1 × 35.453 u = 35.453 u

-

Mass of Nitrogen (N): 1 × 14.007 u = 14.007 u

-

Total Molecular Weight: 247.769 g/mol

Key Physicochemical Data

The following table summarizes essential data for Benzhydryl Ethyl Amine Hydrochloride. This information is critical for designing experimental conditions, including solvent selection, purification methods, and formulation development.

| Property | Value | Source / Method |

| Molecular Weight | 247.77 g/mol | Calculated |

| Molecular Formula | C₁₅H₁₈ClN | Calculated |

| CAS Number | 53693-51-9 | Chemical Databases |

| Appearance | White to off-white solid | Typical for amine salts |

| Solubility | Soluble in water, methanol, ethanol | Expected for hydrochloride salts |

| Melting Point | Not widely reported; requires experimental determination | N/A |

Synthesis and Purification

The synthesis of secondary amines like benzhydryl ethyl amine is most effectively and cleanly achieved through reductive amination. This one-pot method is widely favored in both academic and industrial settings for its efficiency and control, minimizing the over-alkylation problems often seen with direct alkylation methods.[1]

Rationale for Synthetic Strategy

Reductive amination involves the reaction of a carbonyl compound (benzophenone) with an amine (ethylamine) to form an intermediate imine (or iminium ion), which is then reduced in situ to the final amine.[2][3]

-

Causality of Choice: This pathway is selected over direct alkylation of benzhydrylamine with an ethylating agent (e.g., ethyl iodide) to prevent the formation of the tertiary amine and quaternary ammonium salt byproducts. The reaction is highly selective for the formation of the desired secondary amine.

-

Choice of Reducing Agent: Sodium borohydride (NaBH₄) is a cost-effective and safe reducing agent suitable for this transformation. It is strong enough to reduce the iminium intermediate but generally does not reduce the starting ketone under neutral or basic conditions, allowing the imine formation to proceed first.[4] For more sensitive substrates or to improve selectivity, milder reagents like sodium triacetoxyborohydride (NaBH(OAc)₃) can be used, which are particularly effective under weakly acidic conditions that favor iminium ion formation.[5][6]

Detailed Experimental Protocol: Synthesis

This protocol describes the synthesis of the free base, N-ethyl-1,1-diphenylmethanamine.

Materials:

-

Benzophenone (1.0 eq)

-

Ethylamine (2.0 eq, typically as a 70% solution in water or 2.0 M in THF/Methanol)

-

Methanol (solvent)

-

Sodium Borohydride (NaBH₄) (1.5 eq)

-

Dichloromethane (DCM) or Ethyl Acetate (for extraction)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (Saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

Procedure:

-

Imine Formation: To a round-bottom flask equipped with a magnetic stirrer, add benzophenone (1.0 eq) and methanol. Stir until fully dissolved. Add the ethylamine solution (2.0 eq) dropwise at room temperature. Stir the reaction mixture for 4-6 hours to allow for the formation of the imine intermediate.

-

Reduction: Cool the reaction mixture to 0 °C in an ice bath. Add sodium borohydride (1.5 eq) portion-wise over 30 minutes. [Rationale: The portion-wise addition at low temperature controls the exothermic reaction and hydrogen gas evolution.]

-

Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature overnight (12-16 hours).

-

Workup: Quench the reaction by slowly adding water to decompose any excess NaBH₄. Remove the methanol under reduced pressure using a rotary evaporator.

-

Extraction: To the remaining aqueous residue, add dichloromethane or ethyl acetate and transfer to a separatory funnel. Add saturated NaHCO₃ solution to neutralize any acidic byproducts and ensure the product is in its free base form. Separate the organic layer. Extract the aqueous layer two more times with the organic solvent.

-

Drying and Concentration: Combine the organic extracts, wash with brine, and dry over anhydrous MgSO₄ or Na₂SO₄. Filter the drying agent and concentrate the filtrate under reduced pressure to yield the crude N-ethyl-1,1-diphenylmethanamine, typically as an oil or low-melting solid.

Protocol: Purification and Salt Formation

Purification: The crude product can be purified by silica gel column chromatography using a gradient of ethyl acetate in hexanes.

Hydrochloride Salt Formation:

-

Dissolve the purified free base in a minimal amount of a suitable solvent, such as diethyl ether or ethyl acetate.

-

Slowly add a solution of HCl in diethyl ether (typically 2.0 M) dropwise with stirring until precipitation is complete. A slight excess ensures full conversion.

-

Filter the resulting white precipitate using a Büchner funnel.

-

Wash the solid with cold diethyl ether to remove any unreacted starting material or excess HCl.

-

Dry the solid under vacuum to yield pure benzhydryl ethyl amine hydrochloride.

Synthetic Workflow Diagram

Caption: Workflow for the synthesis of Benzhydryl Ethyl Amine HCl.

Analytical Characterization and Quality Control

A robust analytical strategy is essential to confirm the identity, purity, and quality of the synthesized compound. A combination of spectroscopic and chromatographic techniques provides a self-validating system of characterization.

Spectroscopic Analysis

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are primary tools for structural elucidation. The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons (diphenyl), the methine proton (CH), the ethyl group's methylene (CH₂) and methyl (CH₃) protons, and the amine proton (NH). Integration of these signals should correspond to the number of protons in the structure.

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight with high precision. For the free base (C₁₅H₁₇N), the expected exact mass is 211.1361 g/mol . The observed mass should be within a narrow tolerance (e.g., ±5 ppm) of this value.

-

Infrared (IR) Spectroscopy: IR spectroscopy confirms the presence of key functional groups. Expected peaks include N-H stretching (around 3300-3400 cm⁻¹ for the secondary amine), C-H stretching for aromatic and aliphatic groups, and C=C stretching for the aromatic rings.

Chromatographic Purity

High-Performance Liquid Chromatography (HPLC) is the standard method for assessing the purity of the final compound and for monitoring reaction progress.

Protocol: HPLC Purity Analysis

-

Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

-

Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in Water.

-

Mobile Phase B: 0.1% Trifluoroacetic Acid (TFA) in Acetonitrile.

-

Gradient: Start at 10% B, ramp to 95% B over 15 minutes, hold for 2 minutes, then return to initial conditions. [Rationale: The gradient elution ensures that early-eluting polar impurities and late-eluting non-polar impurities, like unreacted benzophenone, are effectively separated from the main product peak.]

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 220 nm and 254 nm.

-

Purity Assessment: Purity is determined by the area percentage of the main product peak relative to the total area of all observed peaks.

Analytical Workflow Diagram

Caption: Orthogonal analytical workflow for product validation.

Handling, Safety, and Storage

Proper handling and storage are crucial for maintaining the integrity of the compound and ensuring laboratory safety. While a specific Safety Data Sheet (SDS) for this exact compound is not widely available, data from closely related amine hydrochlorides can be used for guidance.[7][8]

-

Hazard Identification: Amine hydrochlorides are often classified as irritants to the skin, eyes, and respiratory system. Avoid inhalation of dust and direct contact.

-

Personal Protective Equipment (PPE): Wear standard laboratory attire, including a lab coat, safety glasses with side shields, and chemical-resistant gloves.

-

Handling: Handle in a well-ventilated area or a chemical fume hood. Avoid creating dust.

-

Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This guide has established the precise molecular weight of benzhydryl ethyl amine hydrochloride as 247.77 g/mol and outlined its core physicochemical properties. A reliable and scalable synthetic protocol via reductive amination has been detailed, emphasizing the rationale behind the chosen methodology to ensure high purity and yield. Furthermore, a comprehensive analytical workflow employing NMR, MS, IR, and HPLC has been presented to serve as a self-validating system for identity and quality confirmation. This document provides researchers and developers with the essential technical foundation required to confidently synthesize, analyze, and utilize benzhydryl ethyl amine hydrochloride in their research endeavors.

References

-

Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from [Link]

-

Abdel-Magid, A. F., Carson, K. G., Harris, B. D., Maryanoff, C. A., & Shah, R. D. (1996). Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride. Studies on Direct and Indirect Reductive Amination Procedures. The Journal of Organic Chemistry, 61(11), 3849–3862. Available at: [Link]

-

Norris, J. (2018, April 11). Reductive Amination [Video]. YouTube. Retrieved from [Link]

-

Carl ROTH. (n.d.). Safety Data Sheet: N-(1-Naphthyl)ethylenediamine dihydrochloride. Retrieved from [Link]

-

LibreTexts. (n.d.). 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry. Retrieved from [Link]

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. Reductive amination - Wikipedia [en.wikipedia.org]

- 3. 12.4 Synthesis of Amines – Fundamentals of Organic Chemistry [ncstate.pressbooks.pub]

- 4. N-Ethylbenzylamine synthesis - chemicalbook [chemicalbook.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. m.youtube.com [m.youtube.com]

- 7. fishersci.ca [fishersci.ca]

- 8. carlroth.com [carlroth.com]

Comparative Technical Analysis: (Diphenylmethyl)(ethyl)amine vs. N-Methylbenzhydrylamine

Executive Summary

This technical guide provides a rigorous comparison between N-methylbenzhydrylamine (NMBA) and (Diphenylmethyl)(ethyl)amine (N-ethylbenzhydrylamine). While both share the core benzhydryl (diphenylmethyl) scaffold, the steric and lipophilic differentiation introduced by the N-methyl versus N-ethyl substitution dictates their distinct behaviors in synthetic applications, receptor binding kinetics, and analytical detection.

These secondary amines serve as critical intermediates in the synthesis of pharmaceuticals, including antihistamines and psychoactive agents (e.g., modafinil analogs), and as resolving agents in chiral chemistry. This guide details their physicochemical profiles, divergent synthesis pathways, and analytical fingerprints to facilitate precise selection and handling in research environments.

Chemical Architecture & Physicochemical Profile[1]

The core distinction lies in the alkyl substituent on the nitrogen atom.[1] The transition from a methyl to an ethyl group increases molecular weight, steric bulk, and lipophilicity (LogP), which influences blood-brain barrier (BBB) permeability and active site accommodation.

Comparative Properties Table

| Property | N-Methylbenzhydrylamine | (Diphenylmethyl)(ethyl)amine |

| IUPAC Name | N-methyl-1,1-diphenylmethanamine | N-ethyl-1,1-diphenylmethanamine |

| Common Name | N-methylbenzhydrylamine | N-ethylbenzhydrylamine |

| CAS Number | 14683-47-7 | 53693-51-9 (HCl salt) |

| Molecular Formula | ||

| Molecular Weight | 197.28 g/mol | 211.31 g/mol |

| Predicted LogP | ~2.9 | ~3.4 |

| H-Bond Donors | 1 | 1 |

| H-Bond Acceptors | 1 | 1 |

| Physical State | Colorless to pale yellow liquid | Viscous liquid or white solid (as HCl) |

Synthetic Architectures

The synthesis of both compounds typically proceeds via reductive amination of benzophenone. This route is preferred over direct alkylation of benzhydrylamine due to higher selectivity for the secondary amine, preventing over-alkylation to the tertiary amine.

Reaction Pathway Visualization

The following diagram illustrates the parallel synthetic pathways. The choice of amine (Methylamine vs. Ethylamine) determines the branch, while the reducing agent (Sodium Borohydride) drives the final saturation.

Figure 1: Parallel reductive amination pathways. Both routes utilize an imine intermediate reduced in situ.

Detailed Protocol: Synthesis of (Diphenylmethyl)(ethyl)amine

While N-methylbenzhydrylamine is commercially ubiquitous, the ethyl variant often requires in-house synthesis. The following protocol ensures high yield and minimizes tertiary amine byproducts.

Reagents:

-

Benzophenone (18.2 g, 100 mmol)

-

Ethylamine (2.0 M in THF or 70% aq. solution, 150 mmol)

-

Titanium(IV) isopropoxide (optional Lewis acid catalyst, 120 mmol)

-

Sodium Borohydride (

, 150 mmol) -

Methanol (MeOH, anhydrous)

Step-by-Step Methodology:

-

Imine Formation:

-

In a flame-dried 500 mL round-bottom flask, dissolve Benzophenone (1 eq) in anhydrous MeOH (100 mL).

-

Add Ethylamine (1.5 eq) under nitrogen atmosphere.

-

Optimization: Add Titanium(IV) isopropoxide (1.2 eq) to scavenge water and drive equilibrium toward the imine. Stir at ambient temperature for 6–12 hours. Monitor via TLC (Hexane:EtOAc 8:2) for disappearance of benzophenone.

-

-

Reduction:

-

Cool the reaction mixture to 0°C using an ice bath.

-

Carefully add

(1.5 eq) in small portions over 30 minutes to manage exotherm and hydrogen gas evolution. -

Allow the mixture to warm to room temperature and stir for an additional 2 hours.

-

-

Quenching & Workup:

-

Quench the reaction by adding 1N NaOH (50 mL). If Ti(OiPr)4 was used, a white precipitate (

) will form; filter this through a Celite pad. -

Evaporate methanol under reduced pressure.

-

Extract the aqueous residue with Dichloromethane (DCM) (3 x 50 mL).

-

Wash combined organics with brine, dry over

, and concentrate in vacuo.

-

-

Purification:

-

The crude oil is typically >90% pure. For analytical grade, convert to the HCl salt by adding 2M HCl in ether, filtering the resulting white solid. Recrystallize from Ethanol/Ether.

-

Pharmacological & Functional Logic[3]

The substitution of the N-methyl group with an N-ethyl group is a classic medicinal chemistry strategy to modulate Steric Bulk and Lipophilicity .

Structure-Activity Relationship (SAR)[4]

-

Lipophilicity (LogP): The ethyl group adds a methylene unit (

), increasing LogP by approximately 0.5 units. This enhances passive diffusion across the Blood-Brain Barrier (BBB), potentially increasing central nervous system (CNS) exposure for the ethyl variant compared to the methyl. -

Steric Hindrance: The ethyl group has a larger hydrodynamic radius.

-

Impact: If the binding pocket (e.g., Dopamine Transporter or Histamine H1 receptor) is tight, the ethyl group may cause steric clash, reducing affinity. Conversely, if the pocket has a hydrophobic extension, the ethyl group may enhance binding via van der Waals interactions.

-

Example: In many benzhydryl-based antihistamines, larger N-substituents are tolerated, but in specific transporter inhibitors, the N-methyl is often optimal for mimicking the endogenous substrate.

-

Functional Applications

-

N-Methylbenzhydrylamine: Widely used as a precursor for chiral resolving agents and in the synthesis of sertraline-related scaffolds. It is also a common breakdown product of oxidative metabolism of tertiary benzhydryl amines.

-

N-Ethylbenzhydrylamine: Less common in commercial drugs but valuable in "designer" SAR studies to probe the depth of the N-binding pocket. It serves as a more lipophilic analog for probing CNS retention time.

Analytical Differentiation

Distinguishing these two compounds requires identifying the unique signatures of the alkyl group.

Mass Spectrometry (MS) Fragmentation

Both compounds exhibit a base peak at m/z 167 (Benzhydryl cation,

| Compound | Molecular Ion ( | Key Fragments | Diagnostic Logic |

| N-Methyl | 197 | 167 ( | Loss of 30 Da ( |

| N-Ethyl | 211 | 167 ( | Loss of 44 Da ( |

Nuclear Magnetic Resonance (NMR)

1H NMR provides the most definitive identification.

-

Benzhydryl Methine Proton: Both show a singlet (or weak doublet) around δ 4.8 ppm .

-

N-Alkyl Region (The Differentiator):

-

N-Methyl: A sharp singlet at approximately δ 2.3–2.4 ppm (integrates to 3H).

-

N-Ethyl: A characteristic triplet at δ 1.1 ppm (

) and a quartet at δ 2.6 ppm (

-

References

-

BenchChem. (2025). An In-depth Technical Guide to the Synthesis of N-methyl-1,1-diphenylmethanamine. Retrieved from

-

PubChem. (2025).[2][3] N-(Diphenylmethyl)methylamine Compound Summary. National Library of Medicine. Retrieved from

-

ThoreauChem. (2025). (Diphenylmethyl)(ethyl)amine hydrochloride Product Data. Retrieved from

-

Mendez, et al. (2019).[4] Benzhydryl Amines: Synthesis and Their Biological Perspective. National Institutes of Health (PMC). Retrieved from

-

Master Organic Chemistry. (2017). Reductive Amination, and How It Works. Retrieved from

Sources

- 1. Methylamine vs Dimethylamine: How Structural Differences Impact Fragrance Applications [elchemy.com]

- 2. N-Ethyl-N-methyl-benzamide | C10H13NO | CID 527045 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. N-(Diphenylmethyl)methylamine | C14H15N | CID 411467 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Benzhydryl Amines: Synthesis and Their Biological Perspective - PMC [pmc.ncbi.nlm.nih.gov]

Strategic Guide: Secondary Amine Building Blocks in Medicinal Chemistry

Executive Summary

Secondary amines (

Part 1: The Strategic Value of Secondary Amines

In drug design, the secondary amine is rarely just a linker; it is a physicochemical control knob.

The pKa Modulation Imperative

The basicity of the secondary amine dictates the ionization state at physiological pH (7.4).

-

High Basicity (

): Leads to high solubility but risks hERG channel inhibition (cardiotoxicity) and phospholipidosis. High ionization can also limit passive membrane permeability. -

Optimal Basicity (

): Balances solubility with permeability. -

Modulation Strategy: Electron-withdrawing groups (EWGs) like fluorine or oxygen incorporated into the amine scaffold (e.g., 3,3-difluoropyrrolidine) lower the

via inductive effects (

The "Escape from Flatland"

Traditional aromatic amines often suffer from poor solubility and rapid metabolism (CYP450). Increasing the fraction of

-

Higher Solubility: Disruption of crystal lattice energy.

-

Improved Selectivity: Three-dimensional vectors allow for more specific interactions within the binding pocket.[1]

-

Lower Toxicity: Reduced promiscuous binding compared to flat aromatic systems.

Part 2: Structural Classes & Design Strategies

Advanced Building Block Architectures

The industry is shifting from simple monocycles to rigid,

| Class | Building Block Examples | Key Properties | Medicinal Chemistry Utility |

| Traditional Monocycles | Piperidine, Piperazine, Morpholine | High availability, low cost. | Standard linkers. Often metabolically labile at |

| Spirocycles | 2-azaspiro[3.3]heptane, 2-oxa-6-azaspiro[3.4]octane | High | Bioisosteres for piperidine/morpholine. Lowers lipophilicity ( |

| Bridged Systems | 3-azabicyclo[1.1.1]pentane, Azabicyclo[2.1.1]hexane | "Linear" space fillers, defined exit vectors. | Phenyl bioisosteres . Rigidifies the linker to reduce entropic penalty upon binding. |

| Fused Systems | Octahydrocyclopenta[c]pyrrole | High steric bulk, chirality. | Filling hydrophobic pockets, inducing specific conformational twists. |

Case Study: Spirocyclic Bioisosterism

Replacing a piperidine with a 2-azaspiro[3.3]heptane often results in a "magic methyl" effect but for rings.

-

Metabolic Stability: The spiro-linkage blocks the

-carbon oxidation site common in piperidines. -

Vector Alignment: The exit vectors of spirocycles can perfectly mimic the bond angles of a 1,4-disubstituted phenyl ring while maintaining aliphatic character.

Part 3: Visualization of Logic Flow

Diagram 1: Selection Logic for Amine Building Blocks

This decision tree guides the medicinal chemist through selecting the appropriate amine class based on the lead compound's liabilities.

Caption: Decision matrix for selecting secondary amine building blocks based on physicochemical and ADME liabilities.

Part 4: Synthetic Methodologies

Installing complex secondary amines requires robust protocols. The Buchwald-Hartwig Amination is the industry standard for arylation.

Protocol: Buchwald-Hartwig Cross-Coupling

This protocol is optimized for coupling sterically demanding secondary amines (e.g., spirocycles) with aryl halides.

Reagents & Rationale:

-

Catalyst:

(Source of -

Ligand: RuPhos or XPhos .[2]

-

Why: These bulky, electron-rich dialkylbiaryl phosphine ligands facilitate the oxidative addition of challenging aryl halides and promote the reductive elimination of bulky amines.

-

-

Base:

(Sodium tert-butoxide) or-

Why: Strong base required to deprotonate the amine-Pd complex;

is used for base-sensitive substrates.

-

-

Solvent: Toluene or Dioxane (anhydrous).

Step-by-Step Procedure:

-

Charge: In a glovebox or under Argon flow, charge a reaction vial with Aryl Halide (1.0 equiv), Secondary Amine (1.2 equiv),

(2 mol%), and RuPhos (4 mol%). -

Solvate: Add anhydrous Toluene (

concentration). -

Activate: Add

(1.5 equiv). Seal the vial immediately. -

React: Heat to

for 2-12 hours. Monitor by LCMS. -

Workup: Cool to RT, dilute with EtOAc, filter through Celite (to remove Pd black), and concentrate.

-

Purification: Flash chromatography (typically DCM/MeOH gradients for polar amines).

Diagram 2: Buchwald-Hartwig Catalytic Cycle

Understanding the cycle helps troubleshoot low yields (e.g., stalled oxidative addition vs. reductive elimination).

Caption: The catalytic cycle of Pd-catalyzed amination. Bulky ligands (RuPhos) accelerate the final Reductive Elimination step.[2]

Part 5: Physicochemical Profiling & Optimization

When optimizing a lead series, data-driven replacement of the amine is crucial. The table below illustrates the shift in properties when evolving from a standard piperidine.

| Scaffold | LogP (Approx) | Metabolic Risk | Notes | |

| Piperidine | ~11.0 | High | High (CYP2D6) | Standard baseline. Often too basic (hERG risk). |

| Morpholine | ~8.3 | Low | Low | Lowers LogP significantly. Good for solubility. |

| Piperazine | ~9.8 | Low-Med | Medium | Secondary nitrogen allows further functionalization. |

| 2-Azaspiro[3.3]heptane | ~9-10 | Medium | Very Low | Gem-dimethyl effect mimics. Blocks metabolism. |

| 3,3-Difluoropyrrolidine | ~7.0 | Medium | Low | pKa Tuned. Fluorine lowers basicity to physiological range. |

| 3-Azabicyclo[1.1.1]pentane | ~9-10 | Medium | Low | Linear Spacer. Rigid bioisostere for phenyl/piperazine. |

Expert Insight: The "Magic" of Fluorination

Incorporating fluorine into the secondary amine building block (e.g., 3-fluoroazetidine or 3,3-difluoropiperidine) is a high-leverage move.

-

Effect: The strong electronegativity of fluorine pulls electron density from the nitrogen lone pair.

-

Result: This lowers the

by 1-3 units. -

Benefit: The molecule remains neutral at pH 7.4, improving membrane permeability (Papp) and reducing hERG binding, which is often driven by cation-

interactions.

References

-

Buchwald-Hartwig Amin

-

Title: General protocol for Buchwald-Hartwig amination of aryl halides mediated by an in situ palladium/imidazolinium salt catalytic system.[3]

- Source: ChemSpider Synthetic Pages.

-

-

Spirocyclic Scaffolds in Drug Discovery

-

pKa Modul

- Title: Tuning basicity - Cambridge MedChem Consulting.

- Source: Cambridge MedChem Consulting.

-

URL:[Link]

-

Advanced sp3-Rich Building Blocks

- Title: Reframing primary alkyl amines as aliph

- Source: RSC Publishing (Organic & Biomolecular Chemistry).

-

URL:[Link]

-

Amine Basicity and Drug Design

- Title: Why pKas Matter in Medicinal Chemistry and a Drug Discovery Amine pKa Table.

- Source: Drug Hunter.

-

URL:[Link]

Sources

Methodological & Application

Application Note: High-Efficiency Synthesis of (Diphenylmethyl)(ethyl)amine via Titanium-Mediated Reductive Amination

Executive Summary

This application note details a robust, field-proven protocol for the synthesis of (Diphenylmethyl)(ethyl)amine (also known as N-ethyl-1,1-diphenylmethanamine) from benzophenone .

Direct reductive amination of benzophenone is synthetically challenging due to the significant steric hindrance provided by the two phenyl rings, which disfavors nucleophilic attack at the carbonyl carbon. Furthermore, the volatility of ethylamine (boiling point 16.6°C) complicates stoichiometric control in standard reflux conditions.

To overcome these barriers, this guide utilizes Titanium(IV) Isopropoxide [

Scientific Background & Reaction Logic[1][2][3][4][5]

Retrosynthetic Analysis

The target molecule is a secondary amine featuring a bulky benzhydryl group. The disconnection at the C-N bond suggests a reductive amination between benzophenone (ketone) and ethylamine (amine).

Mechanistic Pathway

The reaction proceeds in two distinct phases within a "one-pot" system:

-

Imine Formation: The amine attacks the titanium-coordinated ketone.

hydrolyzes to consume the water byproduct, rendering the step irreversible and pushing the reaction to completion despite steric resistance. -

Reduction: The resulting titanated imine/enamine complex is reduced by a hydride source (

) to the amine.

Reaction Scheme Visualization

Figure 1: Mechanistic pathway for the Titanium-mediated reductive amination of benzophenone.

Experimental Protocol

Materials & Reagents Table

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Handling Note |

| Benzophenone | 182.22 | 1.0 | Substrate | Solid, stable. |

| Ethylamine HCl | 81.54 | 2.0 | Amine Source | Hygroscopic solid. Preferred over gas/liquid for stoichiometry. |

| Triethylamine (TEA) | 101.19 | 2.0 | Base | Frees ethylamine from HCl salt. |

| Titanium(IV) Isopropoxide | 284.22 | 1.25 | Lewis Acid | Moisture Sensitive. Syringe transfer required. |

| Sodium Borohydride | 37.83 | 1.5 | Reductant | Reacts with water/acid to evolve |

| Ethanol (Absolute) | 46.07 | Solvent | Solvent | Must be dry (<0.1% water). |

Detailed Methodology

Phase A: Imine Formation (The Critical Step)

Rationale: Benzophenone reacts slowly. Sufficient time and strictly anhydrous conditions are required to form the imine before reduction.

-

Setup: Equip a 250 mL oven-dried round-bottom flask (RBF) with a magnetic stir bar and a rubber septum. Flush with Nitrogen (

) or Argon. -

Solvation: Charge the flask with Benzophenone (1.82 g, 10 mmol) and Ethylamine Hydrochloride (1.63 g, 20 mmol) . Add Absolute Ethanol (20 mL) .

-

Liberation: Add Triethylamine (2.8 mL, 20 mmol) via syringe. Stir for 5 minutes.

-

Activation: Add Titanium(IV) Isopropoxide (3.7 mL, 12.5 mmol) dropwise via syringe.

-

Observation: The solution may turn slightly yellow or hazy.

-

-

Reaction: Stir the mixture at ambient temperature (

) for 8 to 12 hours .-

Checkpoint: Monitor by TLC (See Section 4).[5] Benzophenone spot (

in 10% EtOAc/Hex) should disappear.

-

Phase B: Reduction

Rationale:

-

Reduction: Add Sodium Borohydride (0.57 g, 15 mmol) carefully in small portions to the stirring mixture.

-

Caution: Mild exotherm and gas evolution (

) will occur.

-

-

Completion: Stir for an additional 2 to 4 hours at room temperature.

Phase C: Workup & Purification

Rationale: Quenching titanium reactions can result in sticky emulsions. An ammonia quench is used to precipitate Titanium as a filterable solid (

-

Quench: Pour the reaction mixture into 2M Aqueous Ammonia (30 mL) .

-

Observation: A heavy white/grey precipitate (

) will form immediately.

-

-

Filtration: Filter the suspension through a Celite pad. Wash the pad with Dichloromethane (

, 2 x 20 mL). -

Extraction: Transfer filtrate to a separatory funnel. Separate the organic layer.[5][1][6] Extract the aqueous layer once more with

. -

Acid-Base Purification (Self-Validating Step):

-

Extract the combined organic layers with 1M HCl (3 x 20 mL) . The product moves to the aqueous phase; non-basic impurities (benzhydrol) stay in organic.

-

Discard the organic layer.

-

Basify the aqueous layer to pH > 12 using 10% NaOH .

-

Extract the cloudy aqueous mixture with

(3 x 20 mL) .

-

-

Isolation: Dry combined organics over

, filter, and concentrate under reduced pressure to yield the crude amine.

Process Analytical Technology (PAT)

Thin Layer Chromatography (TLC)[1]

-

Stationary Phase: Silica Gel 60

. -

Mobile Phase: Hexanes : Ethyl Acetate (8:2).

-

Visualization: UV Light (254 nm) and Ninhydrin Stain (for amine).

| Component | Visualization Note | |

| Benzophenone | 0.50 | UV Active (Strong), Ninhydrin (-) |

| Imine Intermediate | 0.45 | UV Active, Hydrolyzes on plate |

| Product (Amine) | 0.10 - 0.20 | UV Active, Ninhydrin (+) (Red/Purple) |

Workflow Diagram

Figure 2: Operational workflow for the synthesis and purification.

Troubleshooting & Critical Parameters

-

Incomplete Conversion:

-

Cause: Steric bulk of benzophenone prevents imine formation.

-

Solution: Do not shorten the 8-12h stir time. If conversion is <90%, add 0.5 eq more of

and heat gently to 40°C (refluxing ethylamine is risky, so use a sealed vessel if heating is required).

-

-

Product Purity (Benzhydrol Contamination):

-

Cause:

reduced unreacted benzophenone. -

Solution: The Acid-Base extraction (Step 11) is mandatory. Benzhydrol is neutral and will not migrate into the acidic aqueous layer, effectively washing it away.

-

-

Emulsions during Workup:

-

Cause: Incomplete hydrolysis of Titanium species.

-

Solution: Ensure the ammonia quench is vigorous and allow the precipitate to "age" for 15 minutes before filtering through Celite.

-

Safety & Toxicology Information

-

Ethylamine: Extremely flammable and volatile. If using the HCl salt (recommended), the risk is minimized, but the liberated free base is a gas. Work in a well-ventilated fume hood.

-

Titanium(IV) Isopropoxide: Reacts violently with water. Causes severe eye irritation.[7][8]

-

(Diphenylmethyl)(ethyl)amine: Like many secondary amines and benzhydryl derivatives, this compound should be treated as a potential irritant and CNS active agent. Standard PPE (gloves, goggles, lab coat) is mandatory.

References

-

Bhattacharyya, S. (1995). Titanium(IV) isopropoxide and sodium borohydride: a reagent of choice for reductive amination.[9][3][10] Journal of the Chemical Society, Perkin Transactions 1, (9), 1355-1358.

-

Mattson, R. J., Pham, K. M., Leuck, D. J., & Cowen, K. A. (1990).[10] An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride.[10] The Journal of Organic Chemistry, 55(8), 2552-2554.[10]

-

Miriyala, B., Bhattacharyya, S., & Williamson, J. S. (2004).[11][12] Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines. Tetrahedron, 60(7), 1463-1471.

Sources

- 1. orgsyn.org [orgsyn.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. designer-drug.com [designer-drug.com]

- 4. cpachem.com [cpachem.com]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. derpharmachemica.com [derpharmachemica.com]

- 7. pentachemicals.eu [pentachemicals.eu]

- 8. echemi.com [echemi.com]

- 9. researchgate.net [researchgate.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 12. Chemoselective reductive alkylation of ammonia with carbonyl compounds: synthesis of primary and symmetrical secondary amines [organic-chemistry.org]

Application Notes & Protocols for the N-alkylation of Ethylamine with Benzhydryl Chloride

Introduction: The Significance of Secondary Amines

The N-alkylation of primary amines to form secondary amines is a cornerstone transformation in organic synthesis. Secondary amines, such as the target molecule N-benzhydrylethylamine, are critical structural motifs found in a vast array of pharmaceuticals, agrochemicals, and fine chemicals.[1] The benzhydryl group, in particular, is a key pharmacophore present in numerous antihistaminic, anticholinergic, and CNS-active drugs. This document provides a comprehensive guide for the synthesis of N-benzhydrylethylamine via the direct alkylation of ethylamine with benzhydryl chloride, intended for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings, provide a detailed and robust experimental protocol, and outline essential safety and handling procedures.

Mechanistic Insights and Strategic Considerations

The reaction between ethylamine and benzhydryl chloride is a nucleophilic substitution. However, the specific pathway and potential side reactions are governed by the nature of the reactants and the chosen conditions.

The Electrophile: Benzhydryl Chloride

Benzhydryl chloride is a reactive alkyl halide. Its reactivity is enhanced by the stability of the potential carbocation intermediate. The two phenyl groups effectively stabilize a positive charge through resonance, suggesting that the reaction can proceed via an SN1-like mechanism. However, as a secondary halide, it is also amenable to a direct SN2 displacement. The choice of solvent and temperature will significantly influence the dominant mechanistic pathway.

The Nucleophile and the Challenge of Polyalkylation

Ethylamine is a primary amine and acts as the nucleophile, attacking the electrophilic carbon of benzhydryl chloride.[2] A primary challenge in such reactions is overalkylation.[3][4] The product, N-benzhydrylethylamine, is a secondary amine. Its nitrogen center is generally more nucleophilic than that of the starting primary amine due to the electron-donating effect of the alkyl groups.[3][5] This increased nucleophilicity can lead to a second alkylation reaction, forming an undesired tertiary amine byproduct.

Controlling Selectivity: To favor the desired mono-alkylation and suppress the formation of the tertiary amine, the reaction is typically performed using a large excess of the primary amine (ethylamine).[3] This ensures that the benzhydryl chloride is statistically more likely to encounter an ethylamine molecule than the product, N-benzhydrylethylamine. Another strategy involves the careful selection of reaction conditions to control reactivity.[6]

Experimental Protocol: Synthesis of N-Benzhydrylethylamine

This protocol details a reliable method for the selective mono-alkylation of ethylamine.

Materials and Reagents

| Reagent | Molecular Formula | Molar Mass ( g/mol ) | Equivalents | Typical Amount |

| Benzhydryl Chloride | C₁₃H₁₁Cl | 202.68 | 1.0 | 5.00 g |

| Ethylamine (70% in H₂O) | C₂H₅NH₂ | 45.08 | 5.0 | ~11.0 mL |

| Potassium Carbonate | K₂CO₃ | 138.21 | 2.0 | 6.83 g |

| Acetonitrile (ACN) | C₂H₃N | 41.05 | - | 100 mL |

| Diethyl Ether | (C₂H₅)₂O | 74.12 | - | For extraction |

| Hydrochloric Acid (1M) | HCl | 36.46 | - | For work-up |

| Sodium Hydroxide (2M) | NaOH | 40.00 | - | For work-up |

| Anhydrous Sodium Sulfate | Na₂SO₄ | 142.04 | - | For drying |

Reaction Workflow Overview

Caption: Workflow for the synthesis of N-benzhydrylethylamine.

Step-by-Step Procedure

-

Reactant Preparation: In a 250 mL round-bottom flask equipped with a magnetic stir bar, add potassium carbonate (2.0 eq.) and acetonitrile (80 mL). Stir to create a suspension. Add the 70% aqueous solution of ethylamine (5.0 eq.). Cool the flask to 0 °C in an ice bath.

-

Addition of Alkyl Halide: Dissolve benzhydryl chloride (1.0 eq.) in 20 mL of acetonitrile. Add this solution dropwise to the stirring amine mixture over 30 minutes, ensuring the internal temperature remains below 10 °C.[1]

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-18 hours.[7]

-

Monitoring: Monitor the reaction's progress by Thin Layer Chromatography (TLC) using a suitable mobile phase (e.g., 9:1 Hexane:Ethyl Acetate). Visualize spots with UV light and/or a potassium permanganate stain. The disappearance of the benzhydryl chloride spot indicates reaction completion.

-

Initial Work-up: Upon completion, filter the reaction mixture through a pad of celite to remove the inorganic salts (K₂CO₃ and KCl).[1] Wash the filter cake with a small amount of acetonitrile.

-

Solvent Removal: Concentrate the filtrate under reduced pressure using a rotary evaporator to remove the bulk of the acetonitrile.

-

Acid-Base Extraction:

-

Dissolve the resulting residue in diethyl ether (100 mL).

-

Transfer the solution to a separatory funnel and extract with 1M HCl (2 x 50 mL). The amine product will move to the aqueous layer as its hydrochloride salt, leaving non-basic impurities in the ether layer.

-

Combine the acidic aqueous layers and cool in an ice bath.

-

Slowly basify the aqueous layer by adding 2M NaOH until the pH is >10, at which point the free amine product will precipitate or form an oil.

-

Extract the free amine back into diethyl ether (3 x 50 mL).

-

-

Drying and Concentration: Combine the organic extracts from the final step, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude N-benzhydrylethylamine.[8]

-

Purification: If necessary, purify the crude product by flash column chromatography on silica gel to obtain the final product with high purity.

Safety and Handling Precautions

It is imperative to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.

-

Benzhydryl Chloride: Corrosive and causes burns.[9] It is a lachrymator. Handle with extreme care, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[9][10]

-

Ethylamine: Flammable and corrosive.[11] It can cause severe skin burns and eye damage.[11] Ensure there are no ignition sources nearby and use in a well-ventilated area.[12]

-

General Handling: An emergency shower and eyewash station must be readily accessible.[11] All waste should be disposed of in accordance with local environmental regulations.

References

- BenchChem. (2025). Experimental procedure for N-alkylation of primary amines. BenchChem.

- Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy. (n.d.). RSC Advances.

- Safety Data Sheet. (n.d.).

- A novel N-alkylation of amines by alkyl halides on mixed oxides at room temperature. (n.d.). ResearchGate.

- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-benzhydrylamides from nitriles by Ritter reactions in formic acid. Synthesis, 2003(05), 681-684.

- Amination. (n.d.). Fisher Scientific.

- Preparation of Amines: Alkylation of Ammonia and Amines. (2025, May 22). JoVE.

- Gullickson, G. C., & Lewis, D. E. (2003). Synthesis of N-Benzhydrylamides from Nitriles by Ritter Reactions in Formic Acid. Synthesis.

- SAFETY DATA SHEET. (2025, October 27). TCI Chemicals.

- SAFETY DATA SHEET. (2016, September 26). Chem Service.

- SAFETY DATA SHEET. (2025, January 27). Tokyo Chemical Industry.

- TCI AMERICA Safety Data Sheet. (2018, July 6). Spectrum Chemical.

- Alkylation of Amines (Sucks!). (2017, May 26). Master Organic Chemistry.

- Synthesis of N-Alkyl-1,3-dihydro-2,1-benzisoxazoles. (n.d.). PMC.

- BenchChem. (2025). Application Notes and Protocols: Synthesis of Benzylamine Derivatives from 4-(Aminomethyl)-3-methylbenzonitrile. BenchChem.

- Alkylation of Amines. (2022, April 6). YouTube.

- Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. (2025, August 9). Juniper Publishers.

- 20.05.1: Alkylation of Amines by Alkyl Halides. (2015, March 17). Chemistry LibreTexts.

- Torosyan, G. H. (2018). Alkylation of N,N-dimethylethanolamine with Benzhydryl Halogenide in PTC Condition. Organic & Medicinal Chem IJ, 6(2).

- How to purify Benzylamine? (2024, November 8). Reddit.

- BenchChem. (2025). Application Notes and Protocols for Gabriel Synthesis Utilizing N-(2-Bromoethyl)phthalimide. BenchChem.

- Purification of N-substituted aminobenzaldehydes. (1984). Google Patents.

Sources

- 1. benchchem.com [benchchem.com]

- 2. youtube.com [youtube.com]

- 3. Video: Preparation of Amines: Alkylation of Ammonia and Amines [jove.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. masterorganicchemistry.com [masterorganicchemistry.com]

- 6. Selective N-alkylation of primary amines with R–NH2·HBr and alkyl bromides using a competitive deprotonation/protonation strategy - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 7. Lab Reporter [fishersci.co.uk]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. tcichemicals.com [tcichemicals.com]

- 10. spectrumchemical.com [spectrumchemical.com]

- 11. cdn.chemservice.com [cdn.chemservice.com]

- 12. pccarx.com [pccarx.com]

Troubleshooting & Optimization

Technical Support Center: Synthesis of N-ethylbenzhydrylamine

Solubility of (Diphenylmethyl)(ethyl)amine HCl in water vs ethanol

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals working with amine hydrochloride compounds. Here, we address common questions and troubleshooting scenarios related to the solubility of (Diphenylmethyl)(ethyl)amine HCl in water versus ethanol, providing both theoretical understanding and practical methodologies.

Frequently Asked Questions (FAQs)

Q1: What are the expected solubility differences for (Diphenylmethyl)(ethyl)amine HCl in water versus ethanol?

-

In Water: The hydrochloride salt form increases polarity, making it more soluble in water than its free base counterpart. The ionic nature of the hydrochloride salt and the potential for hydrogen bonding are key factors promoting aqueous solubility.[1] However, the bulky, hydrophobic diphenylmethyl group will likely limit its overall water solubility compared to smaller amine hydrochlorides.

-

In Ethanol: Ethanol is a polar protic solvent, but less polar than water. The ethyl group of ethanol can interact favorably with the nonpolar diphenylmethyl group of the solute via van der Waals forces. Therefore, (Diphenylmethyl)(ethyl)amine HCl is expected to be soluble in ethanol, and its solubility may be comparable to or even greater than in water, depending on the balance between the polar hydrochloride group and the nonpolar organic structure. For many organic salts, ethanol is a good solvent.[2]

Q2: How does pH affect the solubility of (Diphenylmethyl)(ethyl)amine HCl in aqueous solutions?

The solubility of amine hydrochlorides like (Diphenylmethyl)(ethyl)amine HCl is highly pH-dependent.[3] In acidic to neutral solutions, the compound will exist predominantly in its protonated, more water-soluble hydrochloride form. However, in alkaline conditions (high pH), the amine hydrochloride will be deprotonated to its free base form. The free base is significantly less polar and thus less soluble in water, which can lead to precipitation.

Q3: How does temperature influence the solubility of (Diphenylmethyl)(ethyl)amine HCl?

For most solid solutes, including amine hydrochlorides, solubility in both water and ethanol generally increases with temperature.[3] This means that you can often dissolve more of the compound by heating the solvent. However, it is crucial to be aware of the compound's stability at elevated temperatures. Always check for potential degradation if heating is used to increase solubility.

Troubleshooting Guide

Issue 1: The compound is not dissolving completely in water at room temperature.

-

Plausible Cause: The concentration you are trying to achieve may exceed the intrinsic solubility of (Diphenylmethyl)(ethyl)amine HCl in water. The large nonpolar diphenylmethyl group significantly reduces aqueous solubility.

-

Troubleshooting Steps:

-

Increase Solvent Volume: The simplest first step is to add more water to decrease the concentration.

-

Gentle Heating: Warm the solution while stirring. Be sure to monitor for any signs of decomposition (e.g., color change).

-

pH Adjustment: Ensure the pH of your water is neutral or slightly acidic. If the water is slightly basic, the less soluble free base may be forming. Adding a small amount of dilute HCl can help to keep the compound in its protonated, more soluble form.

-

Sonication: Use a sonicator to break up any aggregates and increase the surface area of the solid, which can facilitate dissolution.

-

Issue 2: The compound precipitates out of an aqueous solution.

-

Plausible Cause: This is often due to a change in the solution's pH, leading to the formation of the less soluble free base. It can also occur if a heated, saturated solution is cooled.

-

Troubleshooting Steps:

-

Check and Adjust pH: Measure the pH of the solution. If it is in the basic range, carefully add dilute HCl to lower the pH and redissolve the compound.

-

Solvent Composition: If your experimental conditions allow, consider using a co-solvent system. Adding a miscible organic solvent like ethanol to the aqueous solution can increase the solubility of the compound.

-

Issue 3: Difficulty dissolving the compound in ethanol.

-

Plausible Cause: While (Diphenylmethyl)(ethyl)amine HCl is expected to be soluble in ethanol, high concentrations may still exceed its solubility limit.

-

Troubleshooting Steps:

-

Increase Solvent Volume: Add more ethanol to reduce the concentration.

-

Gentle Heating: Warming the ethanolic solution can increase solubility.

-

Consider an Alternative Solvent: If ethanol is not a required solvent for your application, you might explore other polar organic solvents.

-

Comparative Solubility of Amine Hydrochlorides

To provide context, the following table summarizes the solubility of several smaller amine hydrochlorides in water and ethanol. Note the general trend of high water solubility for these polar salts. The presence of a large, nonpolar group, as in (Diphenylmethyl)(ethyl)amine HCl, would be expected to decrease water solubility and potentially increase relative solubility in ethanol.

| Compound | Molecular Formula | Water Solubility | Ethanol Solubility |

| Dimethylamine hydrochloride | C₂H₈ClN | 208 g/100 g (20°C)[4] | Very soluble[4] |

| Diethylamine hydrochloride | C₄H₁₂ClN | 232 g/100 g (25°C)[5] | Soluble (at 78°C)[5] |

| Ethylamine hydrochloride | C₂H₇N·HCl | Readily dissolves[3] | Data not specified, but expected to be soluble |

| 2-(Diethylamino)ethyl chloride hydrochloride | C₆H₁₅Cl₂N | 2000 g/L (20°C) | Soluble[1] |

Experimental Protocols

When solubility data is unavailable, it must be determined experimentally. Below are standard protocols for this purpose.

Protocol 1: Equilibrium Solubility Determination

This method determines the saturation solubility of a compound in a given solvent at a specific temperature.

Workflow for Solubility Determination

Caption: Workflow for determining equilibrium solubility.

Methodology:

-

Preparation: Add an excess amount of (Diphenylmethyl)(ethyl)amine HCl to a known volume of the solvent (water or ethanol) in a sealed vessel. The presence of undissolved solid is essential to ensure saturation.

-

Equilibration: Agitate the mixture at a constant temperature (e.g., 25 °C) for a sufficient period (typically 24-48 hours) to ensure that equilibrium between the dissolved and undissolved solute is reached.[1]

-

Phase Separation: Allow the mixture to stand at the same constant temperature until the excess solid has settled. Carefully collect a sample of the clear supernatant. Filtration through a syringe filter (e.g., 0.22 µm) is recommended to remove any fine particulates.

-

Quantification: Accurately dilute the saturated supernatant with a suitable solvent. Determine the concentration of the compound in the diluted sample using a validated analytical method, such as HPLC-UV or UV-Vis spectroscopy.

-

Calculation: Calculate the solubility of the compound in the original solvent, taking into account the dilution factor. Express the result in units such as mg/mL or g/100 mL.

Mechanistic Insights into Solubility

The solubility of an amine hydrochloride is a balance of intermolecular forces between the solute and the solvent.

Solubility Influences Diagram

Caption: Intermolecular forces governing solubility.

-

Water: As a highly polar solvent, water readily forms strong ion-dipole interactions with the charged amine hydrochloride. However, the large nonpolar diphenylmethyl group disrupts the water's hydrogen-bonding network, which is energetically unfavorable and limits solubility.

-

Ethanol: Ethanol offers a balance. Its hydroxyl group can hydrogen bond with the solute, and its ethyl group can interact favorably with the nonpolar regions of the (Diphenylmethyl)(ethyl)amine HCl molecule through weaker van der Waals forces. This dual nature often makes ethanol a versatile solvent for moderately polar organic salts.

References

-

Luxembourg Bio Technologies. EDC.HCl CAS 25952-53-8. [Link]

-

Solubility of Things. Ethylamine hydrochloride. [Link]

-

U.S. Environmental Protection Agency (EPA). Ethanol, 2-[amino]- Properties. [Link]

-

MDPI. Effect of Ethanol on the Solubility and Apparent Specific Volume of Sodium Sulfadiazine in Aqueous Mixtures. [Link]

-

J-Stage. Solubilities Studies of Basic Amino Acids. [Link]

-

Reddit. If a compound is equally soluble in ethanol and water, why would you need to use ethanol rather than water?. [Link]

-

Chemister.ru. diethylamine hydrochloride. [Link]

-

Chemister.ru. dimethylamine hydrochloride. [Link]

-

Chemistry LibreTexts. Advanced Properties of Amines. [Link]

-

PubMed. Ethanol effects on apparent solubility of poorly soluble drugs in simulated intestinal fluid. [Link]

-

Quora. Which solvent between water & alcohol can dissolve more solute?. [Link]

-

Open Oregon Educational Resources. 3.2 Solubility – Introductory Organic Chemistry. [Link]

-

ResearchGate. Solubility of Selected Compounds in Water and Ethanol | Download Table. [Link]

-

PubChem. 2-[(Phenylmethyl)amino]ethanol hydrochloride. [Link]

-

PubChem. 1-Ethyl-3,3-dimethylamino-propyl carbodiimide hydrochloride. [Link]

-

National Institute of Standards and Technology. Ethanol with Benzene and Water - IUPAC-NIST Solubilities Database. [Link]

-

PubMed. Solubility of organic solutes in ethanol/water mixtures. [Link]

-

Wikipedia. 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide. [Link]

-

Sciencemadness Discussion Board. Does anyone have solubility data of HCl in various solvents (Methanol, Ethanol, Ether)?. [Link]

Sources

Controlling side reactions in benzhydryl alkylation

Technical Support Center: Controlling Side Reactions in Benzhydryl Alkylation

Introduction: The Benzhydryl Paradox

User Context: You are likely using the benzhydryl (diphenylmethyl) group as a lipophilic pharmacophore or a protecting group.

The Problem: Benzhydryl halides (e.g., benzhydryl bromide/chloride) are deceptively simple reagents. Their reactivity is governed by the exceptional stability of the benzhydryl cation (

This guide treats your reaction flask as a competitive kinetic system. Your goal is to bias the rate of nucleophilic attack (

Module 1: The Cation Conundrum (Hydrolysis & Etherification)

The Issue: The benzhydryl cation is a "hard" electrophile in terms of charge density but "soft" due to delocalization. It is promiscuous and will react with any available nucleophile, including trace water or the solvent itself.

Diagnostic:

-

Symptom: Formation of a white solid precipitate that is not your product (Benzhydrol) or a non-polar oil (Benzhydryl ether).

-

TLC Observation: A new spot appearing more polar than the starting halide but less polar than the amine/alcohol product (often Benzophenone if oxidation occurs, or Benzhydryl ether).

Technical Solution:

-

Solvent Selection is Critical:

-

Avoid: Primary alcohols (MeOH, EtOH). They react rapidly to form methyl/ethyl benzhydryl ethers.

-

Preferred: Polar aprotic solvents (DMF, DMSO, MeCN) stabilize the transition state but do not participate. Dichloromethane (DCM) is excellent for acid-catalyzed protocols but requires phase-transfer catalysts if using inorganic bases.

-

-

Water Scavenging:

-

Benzhydryl bromide hydrolyzes in moist air. Protocol: Store reagents in a desiccator. If the reagent is old (pink/brown color indicates

or -

Add 3Å molecular sieves to the reaction mixture if using hygroscopic solvents like DMF.

-

Visualizing the Competition:

Caption: The kinetic competition in benzhydryl alkylation. Success depends on maximizing the k_nuc pathway while suppressing solvent/water interception.

Module 2: Ambident Selectivity (N- vs O-Alkylation)

The Issue: When alkylating amides, ureas, or heterocycles (e.g., pyridones), the benzhydryl group can attach to either Nitrogen (N) or Oxygen (O).

-

N-Alkylation: Thermodynamic product (usually).

-

O-Alkylation: Kinetic product (often favored by "hard" conditions).

Mechanism: According to HSAB (Hard-Soft Acid-Base) theory, the benzhydryl cation is relatively soft due to resonance delocalization. However, the leaving group and solvent drastically alter the outcome.[1]

Troubleshooting Guide:

| Variable | To Favor N-Alkylation | To Favor O-Alkylation |

| Base Counter-ion | Cesium ( | Silver ( |

| Solvent | DMF or DMSO . High dielectric constant dissociates ion pairs. | Ether or Toluene . Low polarity promotes tight ion pairing, often directing attack to the oxygen. |

| Temperature | High (>80°C) .[2][3] Thermodynamic control favors the stable C=O bond retention (N-alkyl). | Low (<0°C) . Kinetic control may trap the O-alkyl imidate. |

Q: Why am I getting a mixture of N- and O- isomers? A: You are likely operating in a "grey zone."

-

Fix: Switch to Cesium Carbonate (

) in DMF.[4] The "Cesium Effect" increases the solubility of the base and provides a "naked" anion, which typically favors the thermodynamic N-alkylation for amides/lactams [1].

Module 3: The "Trojan Horse" – Friedel-Crafts Side Reactions

The Issue: The benzhydryl cation is a potent electrophile for Friedel-Crafts alkylation. If your substrate contains an electron-rich aromatic ring (e.g., phenol, indole, methoxybenzene), the cation may alkylate the carbon of the ring instead of the heteroatom.

Scenario: You are trying to N-alkylate an indole, but you get C3-alkylation. Causality: The C3 position of indole is highly nucleophilic. The benzhydryl cation, being stabilized, is selective enough to discriminate and attack the soft Carbon center.

Protocol Adjustments:

-

Solvent Switch: Never use Toluene or Benzene as solvents. The cation will alkylate the solvent, forming diphenylmethane derivatives. Use DCM or Acetonitrile .

-

Base Strength: Use a stronger base (e.g., NaH ) to fully deprotonate the Nitrogen before adding the halide.[5] A neutral indole is a C-nucleophile; an indole anion (N-deprotonated) is a much better N-nucleophile.

-

Alternative Reagent: If Friedel-Crafts is persistent, switch to Benzhydryl Trichloroacetimidate (see Protocol B). This allows alkylation under mild acidic conditions where the concentration of free cation is tightly controlled.

Experimental Protocols

Protocol A: Standard N-Alkylation (High Selectivity)

Best for: Amides, Amines, Sulfonamides.

-

Setup: Flame-dry a round-bottom flask. Add magnetic stir bar.

-

Dissolution: Dissolve substrate (1.0 equiv) in anhydrous DMF (0.1 M concentration).

-

Deprotonation: Add

(1.5 equiv). Stir at room temperature for 30 mins.-

Why? Ensures formation of the nucleophilic anion.

-

-

Addition: Add Benzhydryl Bromide (1.1 equiv) dropwise.

-

Tip: If the bromide is solid, dissolve it in a minimal amount of DMF first.

-

-

Reaction: Heat to 60°C. Monitor by TLC.

-

Checkpoint: If reaction stalls, add catalytic TBAI (Tetrabutylammonium iodide) to generate the more reactive Benzhydryl Iodide in situ (Finkelstein condition).

-

-

Workup: Dilute with EtOAc, wash 3x with water (to remove DMF), then brine. Dry over

.[6][7]

Protocol B: Acid-Catalyzed O/N-Alkylation (The "Green" Alternative)

Best for: Acid-sensitive substrates or preventing basic side reactions. Reference: Uses Benzhydryl Trichloroacetimidate [2].

-

Reagent Prep: React Benzhydrol with Trichloroacetonitrile and DBU to form the imidate (stable at 4°C).

-

Reaction: Dissolve substrate (alcohol/amide) and Benzhydryl Trichloroacetimidate (1.2 equiv) in DCM or Toluene .

-

Catalysis: Add catalytic TMSOTf (0.1 equiv) or

at 0°C. -

Mechanism: The imidate is a superb leaving group (

), generating the cation gently without strong heat or base.

Troubleshooting & FAQs

Q: My product is decomposing during purification on silica gel. A: Benzhydryl amines and ethers can be acid-sensitive. Silica gel is slightly acidic.

-

Fix: Pre-treat your silica column with 1% Triethylamine in hexanes to neutralize it. Or, use neutral alumina.

Q: I see a spot corresponding to the dimer (Tetraphenylethane). A: This comes from radical coupling or cation dimerization.

-

Cause: Often caused by trace metals or light exposure promoting radical pathways.

-

Fix: Degas solvents (sparge with Argon) and run the reaction in the dark (wrap flask in foil).

Q: Can I remove the Benzhydryl group later?

A: Yes. It is acid-labile (TFA/DCM) or can be removed by hydrogenolysis (

Decision Tree for Optimization:

Caption: Step-by-step logic for diagnosing reaction failure.

References

-

Fathalla, W. (2014).[8] Facile New Syntheses of Substituted Benzhydryl Derivatives Using Trichloroacetimidate C-C Bond Formation Method. Science Journal of Chemistry, 2(5), 38-43.[8] Link[8]

-

Eckenberg, P., Groth, U., & Schmeck, C. (1993). A useful application of benzyl trichloroacetimidate for the benzylation of alcohols.[9] Tetrahedron, 49(8), 1619-1624. (Adapted for benzhydryl analogs).[8] Link

-

Mayr, H., et al. (2012). Photolytic Generation of Benzhydryl Cations and Radicals from Quaternary Phosphonium Salts. Journal of the American Chemical Society, 134(33), 13876–13885. Link

Sources

- 1. Sciencemadness Discussion Board - Benzyl iodide prep and purification - Powered by XMB 1.9.11 [sciencemadness.org]

- 2. juniperpublishers.com [juniperpublishers.com]

- 3. Efficient and selective N-alkylation of amines with alcohols catalysed by manganese pincer complexes - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. pdf.benchchem.com [pdf.benchchem.com]

- 8. Facile New Syntheses of Substituted Benzhydryl Derivatives Using Trichloroacetimidate C-C Bond Formation Method, Science Journal of Chemistry, Science Publishing Group [sciencepublishinggroup.com]

- 9. semanticscholar.org [semanticscholar.org]

Technical Support Center: Purification of Secondary Amine Hydrochloride Salts

Welcome to the Technical Support Center for the purification of secondary amine hydrochloride salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the synthesis and purification of these crucial compounds. Here, we move beyond simple procedural lists to provide in-depth, experience-driven insights into the "why" behind experimental choices. Our goal is to equip you with the knowledge to troubleshoot effectively and ensure the integrity of your results.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common queries and fundamental concepts in the purification of secondary amine hydrochloride salts.

Q1: Why is my secondary amine an oil, and how can I crystallize it?

A1: Many freebase secondary amines exist as oils at room temperature due to weaker intermolecular forces compared to their salt forms. Converting the amine to its hydrochloride salt significantly increases its melting point and promotes the formation of a more rigid crystal lattice, making crystallization more feasible.[1] This is achieved by dissolving the crude amine in a suitable solvent and treating it with hydrochloric acid.[1]

Q2: When should I choose distillation over chromatography for purifying the freebase amine before salt formation?

A2: Distillation is the preferred method when there is a substantial difference in the boiling points between your secondary amine and the impurities.[1] It is particularly effective for removing non-volatile or high-molecular-weight byproducts.[1] Chromatography is more suitable when the components have similar boiling points but differ in polarity, allowing for separation on a stationary phase.[1]

Q3: What are the most common impurities I should expect?

A3: Impurities can arise from various sources during synthesis and storage.[2] Common culprits include:

-

Residual Starting Materials: Unreacted primary amines or alkyl/aryl halides used in the synthesis.[2]

-

Byproducts of the Reaction: Tertiary amines or other related compounds formed during the synthesis.

-

Oxidation Products: Amines can oxidize when exposed to air and light, forming nitrosoamines, nitrates, and nitrites.[2]

-

Solvent Residues: Residual solvents from the reaction or purification steps, such as methanol, ethanol, or acetone.[2]

-

Inorganic Salts: Salts like sodium chloride can be introduced, especially if aqueous HCl is used for salt formation.[3]

Q4: Can I purify the hydrochloride salt directly using column chromatography?

A4: Direct chromatography of hydrochloride salts on standard silica gel can be challenging. The polar nature of the salt can lead to strong adsorption on the acidic silica, resulting in poor separation and recovery.[4] It is often more effective to perform chromatography on the freebase amine and then convert the purified amine to its hydrochloride salt.[5] If chromatography of the salt is necessary, specialized techniques or stationary phases may be required.[6][7]

Section 2: Troubleshooting Guide

This section provides a systematic approach to resolving common issues encountered during the purification of secondary amine hydrochloride salts.

Visual Troubleshooting Workflow

The following diagram outlines a logical workflow for troubleshooting common purification problems.

Caption: Troubleshooting workflow for secondary amine hydrochloride salt purification.

Detailed Troubleshooting Scenarios

| Problem | Potential Cause | Recommended Solution & Explanation |

| Product "oils out" instead of crystallizing. | The melting point of the salt is below the boiling point of the solvent, or the solution is too concentrated. | Lower the temperature of the solution before inducing crystallization. Alternatively, try a different solvent system, perhaps by adding an anti-solvent (a solvent in which the salt is insoluble) dropwise to the solution at a slightly elevated temperature.[1] |

| No crystals form upon cooling. | The solution is not saturated, or the salt is highly soluble in the chosen solvent. | Concentrate the solution by evaporating some of the solvent. If that fails, add an anti-solvent. Scratching the inside of the flask with a glass rod can create nucleation sites for crystal growth. Adding a seed crystal of the pure product, if available, can also induce crystallization.[1] |

| The purified salt is still impure (e.g., by NMR or LC-MS). | Impurities are co-crystallizing with the product. The cooling process was too rapid, trapping impurities within the crystal lattice. | Ensure the cooling process is slow to allow for selective crystallization. Washing the filtered crystals with a small amount of cold, fresh recrystallization solvent can remove surface impurities. If impurities persist, a preliminary purification of the freebase amine by acid-base extraction or chromatography may be necessary before salt formation.[1][7] |

| The yield of the recrystallized salt is very low. | The salt is too soluble in the recrystallization solvent. Too much solvent was used during the dissolution step. | Use the minimum amount of hot solvent necessary to fully dissolve the crude salt. Ensure the solution is cooled for a sufficient amount of time, possibly in an ice bath or refrigerator, to maximize precipitation. The mother liquor can also be concentrated to recover more product, although it may be of lower purity. |

| The salt is hygroscopic and difficult to handle. | The chemical nature of the amine salt makes it prone to absorbing atmospheric moisture. | Dry the salt thoroughly under high vacuum, possibly with gentle heating if the compound is stable. Store the purified salt in a desiccator over a strong drying agent like phosphorus pentoxide. Some small, non-halogen-containing amine hydrochlorides are known to be hygroscopic.[8] |

Section 3: Experimental Protocols

These protocols provide detailed, step-by-step methodologies for the key purification techniques discussed.

Protocol 1: Purification by Acid-Base Extraction

This method is excellent for removing non-basic impurities from the crude secondary amine before converting it to the hydrochloride salt.[1][9]

-

Dissolution: Dissolve the crude secondary amine in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).

-

Acidic Wash: Transfer the organic solution to a separatory funnel and wash with a dilute aqueous acid solution (e.g., 1 M HCl). The secondary amine will be protonated and move into the aqueous layer.[10]

-

Separation: Separate the aqueous layer containing the amine salt. The organic layer containing non-basic impurities can be discarded.

-

Basification: Cool the aqueous layer in an ice bath and slowly add a base (e.g., 2 M NaOH or a saturated solution of sodium bicarbonate) with stirring until the solution is basic (confirm with pH paper). The protonated amine will be neutralized to the freebase, which will often precipitate or form an oily layer.[11]

-

Extraction of Freebase: Extract the freebase amine back into a fresh portion of a water-immiscible organic solvent.

-

Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure to obtain the purified freebase amine.

Protocol 2: Formation and Recrystallization of the Hydrochloride Salt

This is a common final step to obtain a pure, solid product.[1]

-

Dissolution: Dissolve the purified freebase amine in a minimal amount of a suitable organic solvent (e.g., isopropanol, ethanol, or diethyl ether).[1][7]

-

Acidification: While stirring, slowly add a solution of HCl in an organic solvent (e.g., 4 M HCl in dioxane or HCl in diethyl ether) dropwise.[5][8] Monitor the pH with moist litmus paper or a pH meter until the solution is acidic.

-

Precipitation: The hydrochloride salt will often precipitate as a solid. If precipitation is slow, cooling the solution in an ice bath can help.[1]

-

Isolation: Collect the solid salt by vacuum filtration.

-

Washing: Wash the collected salt with a small amount of cold solvent (the same one used for the precipitation or an anti-solvent like cold diethyl ether) to remove any remaining soluble impurities.[7][8]

-

Recrystallization:

-

Transfer the crude salt to a clean flask.

-

Add a minimal amount of a suitable hot recrystallization solvent (e.g., ethanol, methanol, isopropanol, or a mixture like ethanol/diethyl ether) to just dissolve the solid.[1][7]

-

Allow the solution to cool slowly to room temperature.

-

Further cool the flask in an ice bath to maximize crystal formation.

-

-

Final Isolation and Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under high vacuum to a constant weight.

| Solvent/Solvent System | Characteristics and Best Use Cases |

| Isopropanol | A preferred solvent for recrystallizing many hydrochloride salts due to its moderate polarity and ability to dissolve salts when hot but not when cold.[7][12] |

| Ethanol/Methanol | Good solvents for dissolving many amine hydrochlorides, but the salt may have high solubility even at low temperatures, potentially leading to lower yields.[1] |

| Ethanol/Diethyl Ether | A common mixed solvent system. The salt is dissolved in a minimal amount of hot ethanol, and then diethyl ether (an anti-solvent) is added dropwise until the solution becomes turbid. This can induce crystallization. |

| Acetonitrile | Can be useful for removing moisture from wet or gummy hydrochloride salts.[13] |

Section 4: Concluding Remarks

The purification of secondary amine hydrochloride salts is a critical step in many synthetic workflows. A thorough understanding of the underlying chemical principles, coupled with a systematic approach to troubleshooting, is paramount for achieving high purity and yield. This guide provides a foundation of expertise and practical protocols to navigate the common challenges associated with this process. Remember that each compound is unique, and some optimization of these methods will likely be necessary to achieve the best results in your specific application.

References

- US Patent US3470251A.

- US Patent US3864402A.

-

Dubowchik, G. M., et al. (2004). An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. Bioorganic & Medicinal Chemistry Letters, 14(12), 3147-3149. [Link]

-

PubMed. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without need for distillation or chromatographic purification. [Link]

-

ResearchGate. Enantioseparation of Hydrochloride Salts Using Carbon Dioxide-Based Mobile Phases with On-Line Polarimetric Detection. [Link]